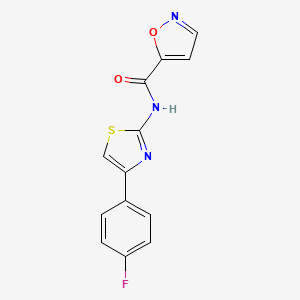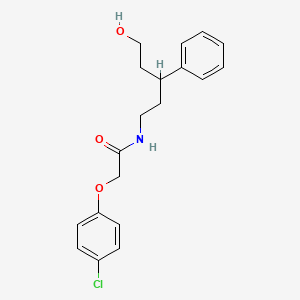![molecular formula C17H19N3O3S2 B2596870 S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate CAS No. 324581-69-3](/img/structure/B2596870.png)
S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate is a complex organic compound characterized by its unique structure, which includes both sulfonyl and thiocarbamate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate typically involves multiple steps:
Formation of the Sulfonyl Imine Intermediate: This step involves the reaction of 4-methylbenzenesulfonyl chloride with an amine to form the sulfonyl imine intermediate.
Amination: The intermediate is then reacted with 4-methylaniline under controlled conditions to introduce the amino group.
Thiocarbamate Formation: Finally, the compound is treated with thiocarbamoyl chloride to form the desired thiocarbamate structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate can undergo various chemical reactions, including:
Oxidation: The thiocarbamate group can be oxidized to form sulfonyl derivatives.
Reduction: The sulfonyl imine can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable bonds and its resistance to degradation.
Mecanismo De Acción
The mechanism by which S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate exerts its effects involves its interaction with specific molecular targets. The sulfonyl and thiocarbamate groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to inhibition or activation of biological pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) carbamate
- S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) urea
Uniqueness
Compared to similar compounds, S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate is unique due to the presence of both sulfonyl and thiocarbamate groups
Propiedades
IUPAC Name |
S-[(2Z)-2-(4-methylanilino)-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-12-3-7-14(8-4-12)19-16(11-24-17(18)21)20-25(22,23)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPUXVNELHIIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)C)/CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2596794.png)
![Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2596796.png)
![3-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2596797.png)
![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propane-1-sulfonamide](/img/structure/B2596798.png)
![2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2596801.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2596802.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)
![1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2596806.png)



